molecular formula C10H21F B1670041 1-Fluorodecane CAS No. 334-56-5

1-Fluorodecane

Cat. No. B1670041
CAS RN: 334-56-5
M. Wt: 160.27 g/mol
InChI Key: LHLRHWJTTUCDQA-UHFFFAOYSA-N
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Description

1-Fluorodecane is a long chain 1-fluoroalkane . It is a derivative of decane, a saturated hydrocarbon with ten carbon atoms connected in a straight chain .


Synthesis Analysis

1-Fluorodecane can be synthesized from the reaction between 1-dodecanol, N, N -diethyl-α,α-difluoro- [3,5-bis (1 H,1 H,2 H,2 H -perfluorodecyl)benzyl]amine and heptane . It can also be prepared from 1-hydroxydodecane .


Molecular Structure Analysis

The molecular formula of 1-Fluorodecane is C10H21F . Its molecular weight is 160.275 g/mol . The InChIKey is LHLRHWJTTUCDQA-UHFFFAOYAE .


Chemical Reactions Analysis

1-Fluorodecane undergoes reaction with dibromomethane and titanocene dichloride in the presence of triethyl aluminium (Et3Al) to afford a mixture of 1-chlorododecane and 1-bromododecane .


Physical And Chemical Properties Analysis

1-Fluorodecane has a boiling point of 183-184 ºC . Its density is 0.809 g/mL at 25 °C . The refractive index is 1.409 .

Scientific Research Applications

Organic Synthesis: Substitution Reactions

1-Fluorodecane: is utilized in organic synthesis, particularly in substitution reactions. It reacts with various organocuprates like LiCu(CH₃)₂ and Li₂Cu₃(CH₃)₅ to yield n-undecane . These reactions are fundamental in creating longer carbon chains, which are essential in synthesizing complex organic molecules.

Bio-active Compound Identification

The compound has been identified as a bio-active component in the ethanol extract of the stem-bark of Albizia chevalieri and Bridelia ferruginea . This discovery is significant for the pharmaceutical industry, as it could lead to the development of new drugs or therapies.

Vapor Pressure and Boiling Point Determination

1-Fluorodecane: has been studied for its physical properties, such as vapor pressure and boiling point, which are crucial for its application in thermodynamics and process engineering . The boiling point of 1-Fluorodecane is 459.4 K , and such data help in designing distillation and other separation processes.

Thermophysical Property Research

It is also a subject of interest in the field of thermophysical properties. Researchers use 1-Fluorodecane to understand molecular interactions and the behavior of organic compounds under various temperatures and pressures .

Safety and Hazards

1-Fluorodecane is classified as Acute toxicity, Oral (Category 2), H300. It is also classified as Short-term (acute) aquatic hazard (Category 1), H400 and Long-term (chronic) aquatic hazard (Category 1), H410 . It is fatal if swallowed and very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-fluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21F/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLRHWJTTUCDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059826
Record name Decane, 1-fluoro-
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Molecular Weight

160.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

334-56-5
Record name 1-Fluorodecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Decane, 1-fluoro-
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Record name Decane, 1-fluoro-
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Record name Decane, 1-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluorodecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-Fluorodecane in prelithiation strategies for lithium-ion batteries?

A1: 1-Fluorodecane plays a crucial role in enhancing the stability of lithium-silicon (LixSi) nanoparticles, which are used as prelithiation reagents in lithium-ion batteries []. During battery processing, 1-Fluorodecane is reduced on the LixSi nanoparticle surface, forming a protective layer. This artificial solid electrolyte interphase (SEI) primarily consists of lithium fluoride (LiF) and lithium alkyl carbonate with long hydrophobic carbon chains []. This coating effectively passivates the LixSi nanoparticles, preventing degradation in ambient air and humid environments []. This improved stability allows for higher prelithiation capacity and improved performance in battery applications [].

Q2: Can 1-Fluorodecane be degraded by microorganisms?

A2: Yes, research has shown that Pseudomonas sp. strain 273, an alkane degrader, can utilize 1-Fluorodecane as its sole carbon and energy source in the presence of oxygen []. This bacterium degrades 1-Fluorodecane within a week, releasing inorganic fluoride as a byproduct []. This finding suggests that specific bacterial species can break carbon-fluorine bonds, influencing the environmental fate of fluorinated compounds [].

Q3: Does the degradation of 1-Fluorodecane by Pseudomonas sp. strain 273 always result in complete mineralization?

A3: Interestingly, studies show that while Pseudomonas sp. strain 273 degrades 1-Fluorodecane, the release of inorganic fluoride isn't always stoichiometric []. This observation led to the discovery that the bacterium incorporates the fluorine from 1-Fluorodecane into its cellular components []. Specifically, Pseudomonas sp. strain 273 produces fluorinated metabolites and incorporates fluorinated long-chain fatty acids into its phospholipids when grown with 1-Fluorodecane []. This finding highlights a previously unknown sink for organofluorine, impacting our understanding of the fate and transport of such compounds in the environment.

Q4: What is the molecular formula, weight, and spectroscopic data for 1-Fluorodecane?

A4: 1-Fluorodecane has the molecular formula C10H21F and a molecular weight of 160.28 g/mol. While specific spectroscopic data was not detailed in the provided research, gas chromatography-mass spectrometry (GC-MS) has been used to identify and quantify 1-Fluorodecane in various samples [, , ]. Additionally, techniques like Fourier-transform infrared spectroscopy (FTIR) can provide information about its functional groups [, ].

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